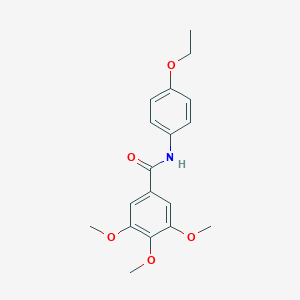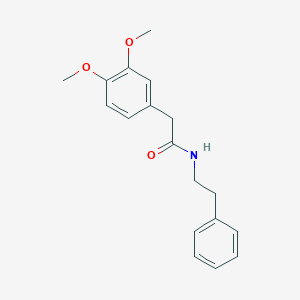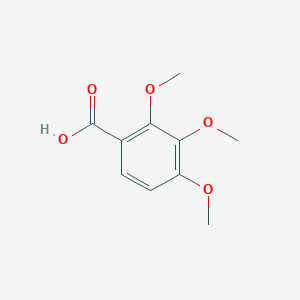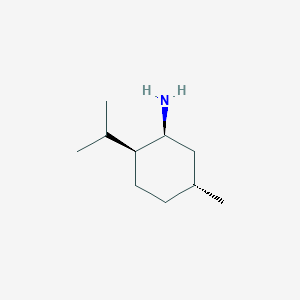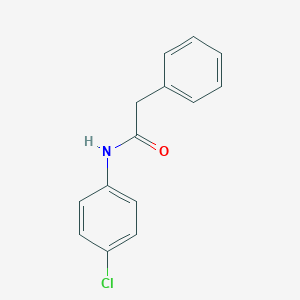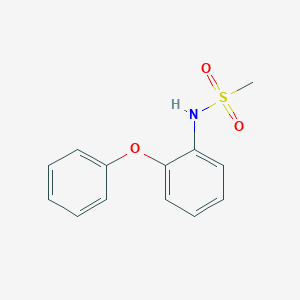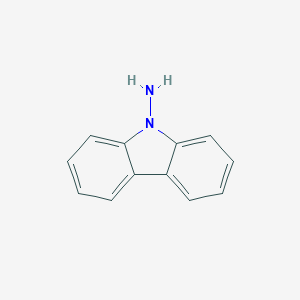
9H-カルバゾール-9-アミン
概要
説明
9H-Carbazol-9-amine is an aromatic heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their significant photochemical and thermal stability, as well as their excellent charge transport properties. These characteristics make them valuable in various scientific and industrial applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .
科学的研究の応用
作用機序
- 9H-carbazol-9-amine (also known as carbazole ) belongs to a class of organic compounds known as carbazoles. These compounds contain a three-ring system with a pyrrole ring fused on either side to a benzene ring .
- While specific targets for 9H-carbazol-9-amine are not explicitly mentioned in the available literature, it is essential to understand that carbazoles exhibit versatile properties, including good chemical stability, charge transport ability, and strong fluorescence . These features make them attractive for various applications.
- Carbazoles are known for their excellent hole transport properties, allowing efficient movement of positive charges (holes) from the anode to the emitting layer in electronic devices .
- In electroluminescent applications, carbazoles can participate in charge transfer processes, leading to light emission. Their conjugated structure facilitates this interaction .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
9H-Carbazol-9-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, 9H-Carbazol-9-amine interacts with fungal proteins, leading to antifungal effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their function.
Cellular Effects
The effects of 9H-Carbazol-9-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 9H-Carbazol-9-amine has been found to alter gene expression, leading to the inhibition of cell proliferation and induction of apoptosis . This compound also affects cellular metabolism by interfering with metabolic pathways essential for cell survival.
Molecular Mechanism
At the molecular level, 9H-Carbazol-9-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits bacterial enzymes by binding to their active sites, thereby preventing their normal function . Additionally, 9H-Carbazol-9-amine can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 9H-Carbazol-9-amine change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that 9H-Carbazol-9-amine can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 9H-Carbazol-9-amine vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant biological activity, such as antibacterial and antifungal effects . At high doses, 9H-Carbazol-9-amine can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects.
Metabolic Pathways
9H-Carbazol-9-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 9H-Carbazol-9-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 9H-Carbazol-9-amine is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in cancer cells, 9H-Carbazol-9-amine can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazol-9-amine typically involves the functionalization of carbazole at the nitrogen atom. One common method is the Buchwald-Hartwig amination, where carbazole is reacted with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of 9H-carbazol-9-amine may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: 9H-carbazol-9-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 9H-carbazol-9-amine into its reduced forms using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid; reactions often require catalysts and controlled temperatures.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
類似化合物との比較
9H-Carbazole: The parent compound, known for its high photochemical stability and charge transport properties.
9-Ethyl-9H-carbazole: A derivative with enhanced solubility and modified electronic properties.
3,6-Dibromo-9H-carbazole: A halogenated derivative used in the synthesis of more complex molecules.
Uniqueness: 9H-Carbazol-9-amine stands out due to its amine functional group, which allows for further functionalization and derivatization. This makes it a versatile building block for synthesizing a wide range of compounds with diverse applications .
特性
IUPAC Name |
carbazol-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTWOOPTAAXMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298501 | |
| Record name | 9H-carbazol-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17223-85-7 | |
| Record name | 17223-85-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-carbazol-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Aminocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 9H-carbazol-9-amine derivatives in materials science?
A1: 9H-carbazol-9-amine derivatives can be used as building blocks for synthesizing N,N'-bicarbazole scaffolds. [] These scaffolds are important building blocks in the construction of covalent organic frameworks (COFs), a class of porous crystalline materials with diverse applications in gas storage, catalysis, and sensing. [] Specifically, the palladium-catalyzed double C-N coupling reaction of 9H-carbazol-9-amines with 2,2'-dibromo-1,1'-biphenyl enables the synthesis of various substituted N,N'-bicarbazoles. [] These molecules can be further functionalized to create COF monomers like tetrabromides and tetraalkynylates, paving the way for developing novel COF materials. []
Q2: Can you provide an example of a specific N,N'-bicarbazole derivative synthesized using 9H-carbazol-9-amine, and its potential application?
A2: While the provided research [] doesn't delve into specific examples beyond mentioning tetrabromide and tetraalkynylate COF monomers, it highlights the synthesis of various substituted N,N'-bicarbazoles. These synthesized molecules could be further derivatized and investigated for their potential applications in COFs. For example, by introducing specific functional groups onto the N,N'-bicarbazole scaffold, researchers could tune the pore size, surface area, and chemical properties of the resulting COF material, making it suitable for targeted applications like gas separation or catalysis.
Q3: Aside from material science, are there any reported applications of 9H-carbazol-9-amine derivatives in medicinal chemistry?
A3: Yes, certain N-pyridinyl-9H-carbazol-9-amine derivatives have shown potential therapeutic applications. [, ] Research indicates their potential use as analgesic, anticonvulsant, and antidepressant agents. [] Furthermore, these compounds exhibit promising activity for treating memory dysfunctions linked to cholinergic decline, such as Alzheimer's disease. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)


